molecular formula C27H36N2O3S B4631971 (4-Benzylpiperidin-1-yl){1-[(2,4,6-trimethylphenyl)sulfonyl]piperidin-4-yl}methanone

(4-Benzylpiperidin-1-yl){1-[(2,4,6-trimethylphenyl)sulfonyl]piperidin-4-yl}methanone

Cat. No.: B4631971
M. Wt: 468.7 g/mol
InChI Key: BYUDNESYYZREHM-UHFFFAOYSA-N
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Description

(4-Benzylpiperidin-1-yl){1-[(2,4,6-trimethylphenyl)sulfonyl]piperidin-4-yl}methanone is a complex organic compound that features a piperidine ring system substituted with a benzyl group and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Benzylpiperidin-1-yl){1-[(2,4,6-trimethylphenyl)sulfonyl]piperidin-4-yl}methanone typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group is introduced via nucleophilic substitution reactions, often using benzyl halides.

    Sulfonylation: The sulfonyl group is introduced through sulfonylation reactions, typically using sulfonyl chlorides in the presence of a base.

    Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct positioning of all substituents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenated reagents and strong bases like sodium hydride are frequently employed.

Major Products

    Oxidation: Benzaldehyde, benzoic acid derivatives.

    Reduction: Sulfides, thiols.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4-Benzylpiperidin-1-yl){1-[(2,4,6-trimethylphenyl)sulfonyl]piperidin-4-yl}methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a useful probe for investigating enzyme mechanisms and receptor binding.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic properties. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the areas of neurology and oncology.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (4-Benzylpiperidin-1-yl){1-[(2,4,6-trimethylphenyl)sulfonyl]piperidin-4-yl}methanone involves its interaction with specific molecular targets. The benzyl and sulfonyl groups play crucial roles in binding to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (4-Benzylpiperidin-1-yl)methanone: Lacks the sulfonyl group, making it less reactive in certain chemical reactions.

    (4-Benzylpiperidin-1-yl){1-[(2,4,6-trimethylphenyl)sulfonyl]ethanone: Similar structure but with an ethanone group instead of methanone, affecting its chemical properties.

Uniqueness

The presence of both the benzyl and sulfonyl groups in (4-Benzylpiperidin-1-yl){1-[(2,4,6-trimethylphenyl)sulfonyl]piperidin-4-yl}methanone makes it unique in its reactivity and potential applications. These functional groups provide a balance of stability and reactivity, making the compound versatile for various scientific and industrial applications.

Properties

IUPAC Name

(4-benzylpiperidin-1-yl)-[1-(2,4,6-trimethylphenyl)sulfonylpiperidin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N2O3S/c1-20-17-21(2)26(22(3)18-20)33(31,32)29-15-11-25(12-16-29)27(30)28-13-9-24(10-14-28)19-23-7-5-4-6-8-23/h4-8,17-18,24-25H,9-16,19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYUDNESYYZREHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCC(CC2)C(=O)N3CCC(CC3)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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